Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate
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Overview
Description
Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-methylpyrrolidine-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxopyrrolidine-2-carboxylate: Similar in structure but lacks the methyl group at the 4-position.
Methyl 5-oxopyrrolidine-2-carboxylate: Similar but has a methyl ester group instead of an ethyl ester group.
Ethyl 4,4-dimethyl-5-oxopyrrolidine-2-carboxylate: Contains an additional methyl group at the 4-position.
Uniqueness
Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position may enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties .
Properties
CAS No. |
118767-38-7 |
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Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl (2R,4R)-4-methyl-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-5(2)7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
QPVUUZCUTSDPRP-PHDIDXHHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](C(=O)N1)C |
SMILES |
CCOC(=O)C1CC(C(=O)N1)C |
Canonical SMILES |
CCOC(=O)C1CC(C(=O)N1)C |
Origin of Product |
United States |
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